N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
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Overview
Description
N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a chemical compound with the molecular formula C16H23NO. It is known for its unique structure, which includes a cyclopropyl group, an isopropyl group, and a tetrahydrobenzoxepin ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxepin Ring: The initial step involves the cyclization of a suitable precursor to form the benzoxepin ring.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol.
Addition of the Isopropyl Group: The isopropyl group is added via an alkylation reaction, typically using isopropyl bromide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halides or alkyl groups, into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), isopropyl bromide (C3H7Br)
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular metabolism .
Comparison with Similar Compounds
N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine can be compared with other similar compounds, such as:
N-cyclopropyl-9-isopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine: Similar structure but different substituents.
N-cyclopropyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine: Similar structure with a methyl group instead of an isopropyl group.
N-cyclopropyl-9-ethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine: Similar structure with an ethyl group instead of an isopropyl group.
Properties
IUPAC Name |
N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-11(2)13-5-3-6-14-15(17-12-8-9-12)7-4-10-18-16(13)14/h3,5-6,11-12,15,17H,4,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKHMLGMPPHTKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1OCCCC2NC3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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